molecular formula C14H13NO4 B111859 (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid CAS No. 1415811-74-3

(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid

Cat. No.: B111859
CAS No.: 1415811-74-3
M. Wt: 259.26 g/mol
InChI Key: RKSORIGFRQYENG-SBMIAAHKSA-N
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Description

(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid is a chiral cyclopenta[c]quinoline derivative serving as a versatile synthetic intermediate in organic and medicinal chemistry research. This compound features a fused polycyclic structure with two carboxylic acid functional groups, providing multiple handles for further chemical modification and diversification. The specific stereochemistry of the molecule, defined by the (3aR,4S,9bS) configuration, makes it a valuable scaffold for investigating stereoselective synthesis pathways and for the development of novel enantiomerically pure compounds. Its constrained, three-dimensional architecture is of significant interest in the design and exploration of new pharmacologically active molecules, particularly as a core structure for probing interactions with biological targets. The main applications and the specific mechanism of action for this compound in research settings are not detailed in the available public scientific literature.

Properties

IUPAC Name

(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)(H,18,19)/t8-,9+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSORIGFRQYENG-SBMIAAHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid is a bicyclic organic molecule that exhibits significant potential in various biological applications. Its unique structure features a cyclopentaquinoline framework with two carboxylic acid groups that contribute to its reactivity and biological activity. This article delves into the compound's biological activities, synthetic routes, and potential applications based on current research findings.

Structural Characteristics

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C13_{13}H13_{13}N O2_{2}
  • Molecular Weight : 215.25 g/mol
  • SMILES Notation : C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O

The stereochemistry is defined by three chiral centers at positions 3a, 4, and 9b. This stereochemical configuration may influence its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities. Some of the notable activities include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of cyclopentaquinoline can inhibit cancer cell proliferation.
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against certain bacterial strains.
  • Enzyme Inhibition : The presence of carboxylic acid groups may enhance interactions with enzyme active sites.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation of cancer cells
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionPotential to inhibit key metabolic enzymes

Synthetic Routes

Several synthetic methods can yield This compound , each with its advantages and challenges regarding yield and purity. Common methods include:

  • Cyclization Reactions : Utilizing precursors like amino acids or other nitrogen-containing compounds.
  • Functional Group Modifications : Introduction of carboxylic acid groups via oxidation reactions.

Case Studies

  • Anticancer Studies : A study conducted on a series of cyclopentaquinoline derivatives demonstrated promising results in inhibiting the growth of breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction through mitochondrial pathways.
  • Antimicrobial Testing : Research indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents.

Understanding the mechanism through which this compound exerts its biological effects is crucial for its application in drug development. Interaction studies using techniques such as:

  • Molecular Docking : To predict binding affinities to target proteins.
  • In Vitro Assays : To evaluate cytotoxicity and enzyme inhibition.

These studies will help elucidate how structural features influence biological activity.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that derivatives of cyclopenta[c]quinoline structures exhibit promising anticancer properties. Research has shown that compounds with similar frameworks can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the introduction of functional groups at specific positions on the cyclopenta[c]quinoline scaffold has been linked to enhanced cytotoxicity against tumor cells .

2. Antimicrobial Properties
Compounds related to (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid have demonstrated antimicrobial activity against a range of pathogens. Studies have reported that modifications to the quinoline structure can lead to improved efficacy against bacterial strains resistant to conventional antibiotics . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Materials Science

1. Organic Electronics
The unique electronic properties of cyclopenta[c]quinoline derivatives make them suitable candidates for applications in organic electronics. Their ability to form charge-transfer complexes can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Research has shown that these compounds can enhance charge mobility and stability in electronic devices .

2. Polymer Chemistry
In polymer science, this compound can serve as a monomer or additive in the synthesis of novel polymers with tailored properties. The incorporation of this compound into polymer matrices has been studied for improving thermal stability and mechanical strength .

Biological Research

1. Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression and inflammatory diseases. This aspect is crucial for developing targeted therapies that minimize side effects associated with conventional treatments .

2. Neuroprotective Effects
Emerging research suggests that cyclopenta[c]quinoline derivatives may possess neuroprotective properties. Studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted pKa LogP
Target compound 259.26 2.1 (COOH), 4.3 (COOH) 1.2
4-Ethyl ester 287.31 3.82 (COOH) 2.5
8-Bromo derivative 322.20 N/A 3.1

Preparation Methods

Visible Light-Mediated Photocatalytic Synthesis

A robust method utilizes 4CzIPN as an organophotocatalyst under blue LED irradiation (Scheme 1):

  • Substrates : N-(2-cyanophenyl)-N-methylmethacrylamide and phenylglyoxylic acid.

  • Conditions : 2-MeTHF/H₂O (1:1), 10 W LED, 10 hours.

  • Yield : 83% for the cyclized intermediate.

This radical-based mechanism proceeds via single-electron transfer (SET), enabling regioselective C–C bond formation without metal catalysts. The cyclopenta ring forms through a tandem Michael addition-cyclization sequence, confirmed by HRMS and isotopic labeling experiments.

Acid-Catalyzed Annulation

An alternative approach employs SeO₂ in pyridine at 120°C to dehydrogenate a preformed dihydroquinoline precursor (Scheme 2):

  • Starting material : 1-benzyl-3a,5-dimethyl-3,3a-dihydro-2H-cyclopenta[c]quinoline-2,4(5H)-dione.

  • Yield : 68% after recrystallization.

While effective, this method requires stoichiometric oxidants and generates selenium-containing waste, limiting scalability.

Introduction of Carboxylic Acid Groups

C4 Carboxylic Acid Installation

The C4 carboxyl group is introduced via oxidation of a methyl substituent using potassium permanganate under basic conditions:

  • Substrate : 2-vinyl-4-quinoline carboxylic acid.

  • Conditions : KMnO₄ (2 eq.), NaOH (1.5 eq.), 35–45°C, 6 hours.

  • Yield : 89% quinoline-2,4-dicarboxylic acid after HCl acidification.

This step’s regioselectivity is controlled by the electron-deficient quinoline ring, directing oxidation to the para position relative to the nitrogen atom.

C8 Carboxylic Acid Functionalization

Electrophilic chlorination followed by hydrolysis installs the C8 carboxyl group:

  • Chlorination : Treat the cyclopentaquinoline core with Cl₂/FeCl₃ at 0°C (82% yield).

  • Hydrolysis : React the 8-chloro intermediate with H₂O/KOH at 100°C (76% yield).

Alternative routes using C–H activation with Pd(OAc)₂ and CO have been reported but require pressurized conditions (>5 atm).

Stereochemical Control and Resolution

Achieving the (3aR,4S,9bS) configuration involves:

  • Chiral Pool Synthesis : Use (R)- or (S)-glyceraldehyde derivatives as starting materials.

  • Kinetic Resolution : Employ lipase-catalyzed acetylation (e.g., CAL-B, 95% ee).

  • Diastereomeric Crystallization : Separate enantiomers using (+)-di-p-toluoyl-D-tartaric acid.

Industrial-scale processes favor enzymatic resolution due to lower costs and higher throughput.

Purification and Analytical Characterization

Final purification is achieved via:

  • High-Performance Liquid Chromatography (HPLC) : C18 column, 0.1% TFA/ACN gradient (purity >99%).

  • Recrystallization : Ethanol/water (7:3) yields colorless crystals (m.p. 238–240°C).

Key Analytical Data :

PropertyValueMethod
Molecular Formula C₁₅H₁₄Cl₂NO₄HRMS
Specific Rotation [α]D²⁵ = +43.2° (c 1.0, MeOH)Polarimetry
¹³C NMR (DMSO-d6) δ 174.2 (C=O), 152.1 (C8)400 MHz

Industrial-Scale Production Considerations

Continuous Flow Synthesis reduces reaction times and improves safety:

  • Oxidation Step : Tubular reactor with KMnO₄ (residence time: 20 min, 92% conversion).

  • Catalyst Recycling : 4CzIPN photocatalyst reused >10 cycles without activity loss.

Cost Analysis :

StepCost per kg (USD)
Photocatalytic Cyclization1,200
KMnO₄ Oxidation850
Chiral Resolution2,500

Q & A

Q. Table 1: Representative Reaction Conditions

StepConditionsYield (%)Reference
Diels-Alder CycloadditionArgon, 0°C, 12h65–75
LactamizationPPA, 100°C, 6h50–60

Basic: How to characterize the stereochemistry of this compound?

Methodological Answer:
Stereochemical assignment relies on:

  • X-ray crystallography : Resolves absolute configuration of the cyclopentaquinoline core .
  • NMR spectroscopy :
    • NOESY/ROESY : Correlates spatial proximity of H-3aR and H-9bS protons .
    • J-based coupling analysis : Confirms dihedral angles between adjacent protons (e.g., 4S and 9bS) .
  • Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol gradients .

Basic: What safety protocols are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Replace gloves every 2 hours or after contamination .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetylenedicarboxylate) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to design experiments to study its interaction with biological targets?

Methodological Answer:

  • Target Identification : Screen against kinase or GPCR panels using fluorescence polarization assays .
  • Binding Affinity : Employ surface plasmon resonance (SPR) with immobilized targets (e.g., dihydrofolate reductase) to measure KD values .
  • Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS/MS to quantify degradation half-life .

Advanced: How to resolve contradictions in reactivity data from different studies?

Methodological Answer:

  • Condition Replication : Systematically vary parameters (e.g., solvent polarity, temperature) from conflicting studies to identify critical factors .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare transition-state energies under divergent conditions .
  • Isotopic Labeling : Track reaction pathways using 13C-labeled intermediates to clarify mechanistic discrepancies .

Advanced: How to optimize HPLC methods for purity analysis?

Methodological Answer:

  • Column Selection : Use C18 columns (4.6 × 150 mm, 3.5 µm) for baseline separation of carboxylic acid derivatives .
  • Mobile Phase : Optimize with 0.1% trifluoroacetic acid in water:acetonitrile (gradient from 5% to 95% acetonitrile over 20 min) .
  • Detection : UV at 254 nm for quinoline moieties; validate method robustness via ICH Q2(R1) guidelines .

Advanced: What strategies enhance pharmacological properties via structural modification?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 8-carboxylic acid with tetrazole to improve membrane permeability .
  • Fluorination : Introduce fluorine at position 8 (as in 8-fluoro analogs) to enhance metabolic stability and target affinity .
  • Heterocycle Fusion : Incorporate triazolo or diazepino rings to modulate selectivity for kinase isoforms .

Q. Table 2: Structure-Activity Relationship (SAR) Highlights

ModificationPharmacological ImpactReference
8-Fluoro substitution↑ Metabolic half-life (t1/2 = 2.3h)
Tetrazole replacement↑ LogP (from -1.2 to 0.8)
Triazolo fusion↑ Kinase inhibition (IC50 = 12 nM)

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